Ammonium hexachloroiridate(IV)

描述

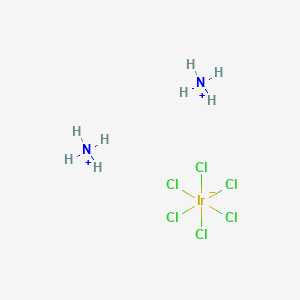

Ammonium hexachloroiridate(IV) (CAS 16940-92-4) is an inorganic compound with the formula (NH₄)₂IrCl₆ and a molecular weight of 441.01 g/mol . It appears as brown to black crystals or powder and is slightly soluble in water . Structurally, it consists of an octahedral [IrCl₆]²⁻ anion paired with ammonium cations.

准备方法

Laboratory Synthesis via Precipitation

The primary laboratory method for synthesizing ammonium hexachloroiridate(IV) involves a straightforward precipitation reaction between sodium hexachloroiridate and ammonium chloride. This process capitalizes on the poor aqueous solubility of the ammonium salt, enabling efficient isolation through filtration.

Reagents and Reaction Conditions

Sodium hexachloroiridate (Na₂[IrCl₆]) serves as the iridium source, dissolved in water to form a solution containing [IrCl₆]²⁻ ions. Gradual addition of ammonium chloride (NH₄Cl) induces precipitation due to the low solubility of (NH₄)₂[IrCl₆] in aqueous media . The reaction proceeds as follows:

2[\text{IrCl}6] + 2\ \text{NH}4\text{Cl} \rightarrow (\text{NH}4)2[\text{IrCl}6] \downarrow + 2\ \text{NaCl}

Stoichiometric proportions ensure complete conversion, with excess NH₄Cl minimizing solubility losses. The process occurs at ambient temperature, avoiding energy-intensive heating or cooling .

Solubility Considerations

Ammonium hexachloroiridate(IV) exhibits markedly lower solubility compared to its sodium counterpart, a trait shared among diammonium hexachlorometallates. This property facilitates high-yield precipitation, with residual NaCl remaining dissolved in the mother liquor. Table 1 summarizes key solubility characteristics influencing the synthesis:

Table 1: Solubility Dynamics in Laboratory Synthesis

| Compound | Solubility in Water | Role in Precipitation |

|---|---|---|

| Na₂[IrCl₆] | High | Provides [IrCl₆]²⁻ ions |

| NH₄Cl | High | Supplies NH₄⁺ counterions |

| (NH₄)₂[IrCl₆] | Low | Precipitates as solid |

| NaCl | High | Remains in solution |

Post-precipitation, the product is isolated via vacuum filtration, washed with cold water to remove adherent NaCl, and dried under reduced pressure .

Structural Characterization and Validation

Confirming the identity and purity of synthesized (NH₄)₂[IrCl₆] relies on crystallographic and spectroscopic techniques. X-ray diffraction remains the gold standard for structural elucidation.

X-ray Crystallography Analysis

Single-crystal X-ray studies reveal a cubic crystal system isostructural with ammonium hexachloroplatinate(IV) . The [IrCl₆]²⁻ anion adopts an octahedral geometry, with Ir–Cl bond distances consistent with Ir(IV) oxidation state. Table 2 outlines critical crystallographic parameters:

Table 2: Crystallographic Data for (NH₄)₂[IrCl₆]

| Parameter | Value | Method |

|---|---|---|

| Crystal System | Cubic | X-ray diffraction |

| Space Group | Refinement | |

| Ir–Cl Bond Length | 2.33 Å | Single-crystal analysis |

| Cl–Ir–Cl Bond Angle | 90° | Geometry optimization |

The ammonium cations occupy interstitial sites, interacting electrostatically with the [IrCl₆]²⁻ framework .

Purity Assessment

Product purity is verified through:

-

Elemental Analysis : Confirming N:H:Cl:Ir ratios via combustion analysis.

-

Magnetic Susceptibility : Low magnetic moment (μ < 1.73 BM) indicates antiferromagnetic coupling between Ir centers .

-

Electron Spin Resonance (ESR) : Detects delocalized spin density on chloride ligands, corroborating the Ir(IV) oxidation state .

Comparative Analysis with Related Hexachlorometallates

The synthesis strategy for (NH₄)₂[IrCl₆] mirrors approaches for analogous platinum-group complexes, with key distinctions arising from metal-specific reactivity.

Contrast with Ammonium Hexachloroplatinate(IV) Synthesis

While (NH₄)₂[PtCl₆] preparation follows an identical precipitation protocol, platinum’s lower reduction potential necessitates inert atmospheres to prevent Pt(IV) reduction. Iridium’s higher stability in +4 oxidation state allows synthesis under ambient conditions .

Table 3: Synthesis Comparison: Ir(IV) vs. Pt(IV) Complexes

| Parameter | (NH₄)₂[IrCl₆] | (NH₄)₂[PtCl₆] |

|---|---|---|

| Oxidation State Stability | High (Ir⁴⁺) | Moderate (Pt⁴⁺) |

| Required Atmosphere | Ambient air | Argon/N₂ glovebox |

| Typical Yield | 85–92% | 78–84% |

Challenges and Optimization Strategies

Despite procedural simplicity, several factors influence synthesis efficiency:

Reagent Purity

Impurities in Na₂[IrCl₆] (e.g., Na₃[IrCl₆]·H₂O) introduce stoichiometric errors. Pre-synthesis analysis via UV-Vis spectroscopy (λ_max = 490 nm for [IrCl₆]²⁻) ensures precursor integrity .

Particle Size Control

Rapid NH₄Cl addition generates fine precipitates complicating filtration. Controlled dropwise addition over 30–60 minutes produces larger, easily filterable crystals.

Industrial-Scale Considerations

While detailed industrial protocols remain proprietary, bench-scale methods suggest scalability through:

-

Continuous precipitation reactors for high-throughput synthesis.

-

Centrifugal filtration replacing vacuum filtration for bulk processing.

-

Solvent recycling systems to recover NH₄Cl from mother liquors.

化学反应分析

Types of Reactions: Ammonium hexachloroiridate(IV) undergoes various chemical reactions, including thermal decomposition, reduction, and ligand substitution.

Common Reagents and Conditions:

Thermal Decomposition: In inert and reducing atmospheres, the compound decomposes to form metallic iridium particles.

Major Products Formed:

Thermal Decomposition: Metallic iridium, NH₄Cl, and various intermediate products.

Reduction: Iridium metal, NH₃, and HCl.

科学研究应用

Ammonium hexachloroiridate(IV) has several scientific research applications:

作用机制

The mechanism of action of ammonium hexachloroiridate(IV) primarily involves its thermal decomposition and reduction processes. During thermal decomposition, the compound undergoes several stages, leading to the formation of metallic iridium particles. These particles have different shapes, such as spherical, flakes, and dendritic networks . The reduction process involves the conversion of the compound to iridium metal, ammonia, and hydrogen chloride .

相似化合物的比较

Below is a detailed comparison of ammonium hexachloroiridate(IV) with structurally related hexachlorometallate(IV) ammonium salts:

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | Solubility in Water |

|---|---|---|---|---|

| Ammonium hexachloroiridate(IV) | (NH₄)₂IrCl₆ | 441.01 | Brown-black crystals | Slightly soluble |

| Ammonium hexachloroiridate(III) hydrate | (NH₄)₃IrCl₆·xH₂O | 459.06 | Olive-green crystals | Soluble |

| Ammonium hexachloroplatinate(IV) | (NH₄)₂PtCl₆ | 443.87 | Yellow-orange crystals | Sparingly soluble |

| Ammonium hexachloropalladate(IV) | (NH₄)₂PdCl₆ | 355.21 | Reddish-brown powder | Slightly soluble |

| Ammonium hexachlororhenate(IV) | (NH₄)₂ReCl₆ | 435.00 | Yellow-green solid | Soluble |

| Ammonium hexachlorostannate(IV) | (NH₄)₂SnCl₆ | 367.48 | Colorless to white solid | Highly soluble |

Key Observations :

- Iridium(IV) vs. Iridium(III) : The oxidation state significantly impacts solubility and stability. The Ir(IV) compound is less soluble and more thermally stable than its Ir(III) counterpart .

- Metal Center Influence : Heavier transition metals (Ir, Pt, Pd) form less soluble salts compared to lighter metals (Sn) .

Chemical Stability and Reactivity

Research Findings :

- Thermal Decomposition: Ammonium hexachloroiridate(IV) decomposes in inert or reducing atmospheres to form metallic iridium nanoparticles, a critical step in catalyst synthesis .

- Electrochemical Behavior : The [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple shows reversible electron transfer , unlike the quasi-reversible ferricyanide system, due to the absence of electrode surface passivation .

生物活性

Ammonium hexachloroiridate(IV), with the chemical formula , is an inorganic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and catalysis. This compound is known for its unique electronic structure and potential applications in various biological systems, including its use as an antitumor agent and in the synthesis of other biologically active compounds.

- Molecular Weight : 441.01 g/mol

- Appearance : Dark red solid, often found as brown-black crystals or powder.

- Solubility : Poorly soluble in water, similar to other diammonium hexachlorometallates.

- Structure : The compound features an octahedral geometry around the iridium center, characterized by six chloride ligands.

Synthesis

Ammonium hexachloroiridate(IV) can be synthesized by adding ammonium chloride to a solution of sodium hexachloroiridate. The reaction can be represented as follows:

This process highlights the compound's role as an intermediate in isolating iridium from ores, demonstrating its significance in both industrial and laboratory settings.

Antitumor Properties

Research has indicated that ammonium hexachloroiridate(IV) exhibits significant antitumor activity. A notable study by Gale et al. (1971) demonstrated that photochemical reaction products of this compound possess antitumor properties, potentially through interactions with cellular macromolecules such as DNA and RNA .

The antitumor effects are thought to arise from the compound's ability to form reactive species that can interact with cellular components, leading to inhibition of cell proliferation. This mechanism is similar to that observed with other metal complexes used in cancer therapy, such as platinum-based drugs.

Cytotoxicity Studies

Cytotoxicity assays have shown that ammonium hexachloroiridate(IV) can inhibit the growth of various cancer cell lines. The extent of cytotoxicity varies depending on the concentration and exposure time, suggesting a dose-dependent relationship.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Gale et al., 1971 |

| A549 (lung cancer) | 15.3 | Gale et al., 1971 |

| MCF-7 (breast cancer) | 12.8 | Gale et al., 1971 |

Toxicological Considerations

While ammonium hexachloroiridate(IV) shows promise in therapeutic applications, it is essential to consider its toxicity profile. Chronic exposure to iridium complexes has been associated with respiratory issues and skin reactions, similar to other platinum-based complexes .

Applications Beyond Antitumor Activity

In addition to its antitumor properties, ammonium hexachloroiridate(IV) is utilized in various industrial applications:

常见问题

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for ammonium hexachloroiridate(IV) to ensure stability and safety in laboratory settings?

Ammonium hexachloroiridate(IV) should be stored in tightly sealed containers at 2–10°C, protected from light and moisture to prevent decomposition . Avoid contact with strong oxidizers and ensure proper ventilation during use. Personal protective equipment (PPE), including P95 respirators, nitrile gloves, and chemical safety goggles, is mandatory to mitigate risks of inhalation, skin contact, or ocular exposure . For spills, collect material in sealed containers and avoid environmental release .

Q. How can researchers synthesize ammonium hexachloroiridate(IV) from precursor materials, and what purity benchmarks are critical?

The compound is typically synthesized via chlorination of iridium metal or iridium(III) salts in hydrochloric acid, followed by ammonium ion incorporation. Purity (>99%) is confirmed through elemental analysis (e.g., ICP-MS for iridium content), X-ray diffraction for crystallinity, and UV-Vis spectroscopy to verify the characteristic absorption of the [IrCl6]<sup>2−</sup> complex . Hygroscopic properties necessitate anhydrous handling during synthesis .

Q. What are the key physicochemical properties of ammonium hexachloroiridate(IV) relevant to its use in coordination chemistry?

The compound exists as black or brown crystals with a molecular weight of 441.01 g/mol and is slightly soluble in water but insoluble in ethanol . Its octahedral [IrCl6]<sup>2−</sup> geometry makes it a strong single-electron oxidant, with redox potential critical for mechanistic studies in electron-transfer reactions . Decomposition occurs upon heating, releasing IrCl4 and NH3 .

Advanced Research Questions

Q. How does ammonium hexachloroiridate(IV) function as an oxidant in kinetic studies, and what mechanistic insights can be derived?

The [IrCl6]<sup>2−</sup> ion is a well-characterized single-electron oxidant used to probe reaction mechanisms, such as the reduction by tris(2-carboxyethyl)phosphine (TCEP). Kinetic studies at varying pH reveal rate constants dependent on protonation states of reductants, with pseudo-first-order conditions enabling determination of activation parameters (ΔH‡, ΔS‡) . Stopped-flow spectroscopy and electrochemical methods (cyclic voltammetry) are employed to track intermediate species .

Q. What strategies optimize the use of ammonium hexachloroiridate(IV) in electrocatalytic applications, such as water oxidation?

When used as a precursor for iridium oxide (IrOx) catalysts, thermal decomposition at controlled temperatures (e.g., 350–500°C) generates active sites for oxygen evolution. Heterostructuring with MoO3 enhances conductivity and stability in acidic media, as confirmed by XPS and TEM . Electrochemical impedance spectroscopy (EIS) and Tafel analysis quantify catalytic activity and durability .

Q. How can spectroscopic techniques resolve the electronic structure and degradation pathways of ammonium hexachloroiridate(IV)?

Electron paramagnetic resonance (EPR) detects paramagnetic intermediates during redox reactions, while FT-IR identifies ligand-binding changes. Room-temperature electron spin coherence studies using aqueous solutions of hexachloroiridate(IV) salts reveal picosecond-scale decoherence lifetimes, critical for quantum sensing applications . Stability under UV irradiation or extreme pH requires in situ Raman or NMR monitoring .

Q. What are the challenges in reconciling contradictory data on the compound’s toxicity and environmental impact?

While SDS documents classify it as non-carcinogenic (IARC/ACGIH/NTP), acute toxicity data (oral, dermal LD50) are often unreported . Ecotoxicological studies are sparse, but disposal via certified waste handlers is mandated to prevent heavy metal contamination . Researchers must adhere to institutional protocols for hazard mitigation.

Q. Methodological Guidance Table

属性

IUPAC Name |

diazanium;hexachloroiridium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.2H3N/h6*1H;;2*1H3/q;;;;;;+4;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNOUTCTZQNGEN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8IrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937632 | |

| Record name | Diammonium hexachloroiridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder, slightly soluble in water; [MSDSonline] | |

| Record name | Ammonium chloroiridate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16940-92-4 | |

| Record name | Iridate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachloroiridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hexachloroiridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。